molecular formula C15H13NO4 B3236853 3-Benzoylamino-2-hydroxy-benzoic acid methyl ester CAS No. 137762-81-3

3-Benzoylamino-2-hydroxy-benzoic acid methyl ester

Cat. No.: B3236853
CAS No.: 137762-81-3
M. Wt: 271.27 g/mol
InChI Key: QVEJBHQADUUANX-UHFFFAOYSA-N
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Description

3-Benzoylamino-2-hydroxy-benzoic acid methyl ester is a chemical compound for research and experimental applications. It belongs to a class of substituted benzoic acid esters. Compounds with similar benzoylamino and hydroxy substitutions on an aromatic core are often investigated in medicinal chemistry for their potential biological activities and as synthetic intermediates for more complex molecules . This methyl ester derivative may be of particular interest in organic synthesis, where the ester group can serve as a versatile functional handle for further chemical transformations. Researchers value this family of compounds for developing novel pharmacologically active agents, and studies on analogous structures have explored mechanisms such as enzyme inhibition . This product is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and other characterizing properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-benzamido-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-15(19)11-8-5-9-12(13(11)17)16-14(18)10-6-3-2-4-7-10/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEJBHQADUUANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Benzoylamino-2-hydroxy-benzoic acid methyl ester (CAS No. 137762-81-3) is a derivative of benzoic acid that has garnered attention due to its potential biological activities. This compound belongs to a class of benzoyl amino acids and esters that have been studied for various pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis, and applications in medicinal chemistry.

Structure

The structure of this compound can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{NO}_3

Synthesis

The synthesis of this compound typically involves the reaction of benzoic anhydride with amino acids or their derivatives under acidic conditions. A recent study detailed a method involving refluxing an α-aminoester with benzoic anhydride in acetic acid, leading to the formation of various N-benzoyl amino esters, including the target compound .

Antimicrobial Properties

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. A study highlighted that several N-benzoyl amino acids showed antifungal properties, suggesting that this compound may also possess similar activities .

Antioxidant and Anti-inflammatory Effects

The compound has been evaluated for its antioxidant potential and anti-inflammatory effects. In vitro studies suggest that hydroxybenzoic acid derivatives can inhibit inflammatory pathways and reduce oxidative stress markers in cell cultures .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes involved in protein degradation pathways. Studies have shown that benzoic acid derivatives can activate the ubiquitin-proteasome system and autophagy-lysosome pathway, which are crucial for cellular homeostasis and protein turnover .

Case Studies

  • Antifungal Activity : A study evaluated various N-benzoyl amino esters for their antifungal properties against common pathogens. The results indicated that certain derivatives exhibited potent antifungal activity, supporting the potential use of this compound in treating fungal infections .
  • Antioxidant Activity : In another investigation, the antioxidant capacity of hydroxybenzoic acid derivatives was assessed using DPPH radical scavenging assays. The findings suggested that these compounds could effectively neutralize free radicals, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Comparative Analysis

Compound Activity Reference
This compoundAntimicrobial, Antioxidant
N-benzoyl-L-valineAntifungal
3-Hydroxybenzoic acidAntioxidant, Anti-inflammatory

Scientific Research Applications

Pharmaceutical Applications

1. Analgesic and Anti-inflammatory Agents

3-Benzoylamino-2-hydroxy-benzoic acid methyl ester has been investigated for its potential use as an analgesic and anti-inflammatory agent. Its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Study : A study demonstrated that derivatives of this compound exhibit significant COX-1 and COX-2 inhibition, indicating potential therapeutic effects in managing pain and inflammation .

2. Drug Development Intermediates

This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it valuable in drug development processes.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
Benzamidomethylation4-Hydroxybenzoic acidThis compound70
Esterification3-Amino-2-hydroxybenzoic acidMethyl ester derivative65

Industrial Applications

1. Cosmetic and Personal Care Products

The compound is utilized in cosmetics for its fragrance properties and as a skin conditioning agent. Its low toxicity profile at typical concentrations makes it suitable for inclusion in various formulations.

Data Table: Concentration Levels in Cosmetic Products

Product TypeTypical Concentration (%)
Leave-on products0.0000013 - 1.0
Rinse-off products0.00000006 - 0.23

Environmental Applications

Research indicates that derivatives of this compound can be used in environmental monitoring due to their ability to interact with specific biological markers, making them useful for assessing ecosystem health.

Case Study : A recent study highlighted the use of modified benzoic acid derivatives for detecting pollutants in aquatic systems, showcasing their potential role in environmental science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-Benzoylamino-2-hydroxy-benzoic acid methyl ester with key analogues, emphasizing substituent differences and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 3-Benzoylamino, 2-OH, COOCH₃ C₁₆H₁₃NO₄ 283.28 High lipophilicity; potential HDAC inhibitor
4-Amino-2-hydroxy-benzoic acid methyl ester (Compound 9) 4-NH₂, 2-OH, COOCH₃ C₈H₉NO₃ 167.16 Polar; intermediate in benzofuranone synthesis
4-Dimethylamino-2-hydroxy-benzoic acid methyl ester (10b) 4-N(CH₃)₂, 2-OH, COOCH₃ C₁₀H₁₃NO₃ 195.22 Enhanced solubility; fluorescent properties
3-Hydroxy-benzoic acid methyl ester 3-OH, COOCH₃ C₈H₈O₃ 152.15 Polar; used in GC-MS analysis
Benzoic acid, 3-methoxy-2-(methylamino)-, methyl ester 3-OCH₃, 2-NHCH₃, COOCH₃ C₁₀H₁₃NO₃ 195.22 Moderate lipophilicity; potential bioactivity
Benzoic acid, 3-[(methylsulfonyl)amino]-, methyl ester 3-SO₂NHCH₃, COOCH₃ C₉H₁₁NO₄S 229.25 High polarity; sulfonamide-based drug candidate
Key Observations:
  • Lipophilicity: The benzoylamino group in the target compound significantly increases lipophilicity compared to amino (Compound 9) or methoxy (Compound 18) substituents. This property may enhance membrane permeability in biological systems .
  • Hydrogen Bonding: The hydroxyl group at position 2 enables hydrogen bonding, similar to 3-hydroxy-benzoic acid methyl ester, but the benzoylamino group reduces overall solubility in polar solvents .
  • Synthetic Utility: Compounds like 4-amino-2-hydroxy-benzoic acid methyl ester (9) serve as intermediates in benzofuranone synthesis, suggesting that the target compound could be modified for similar applications .

Physicochemical and Spectroscopic Comparisons

  • Thermal Stability: Methyl esters generally exhibit moderate thermal stability. (Table 3) implies that methyl esters with bulky substituents (e.g., benzoylamino) may have higher melting points due to increased molecular rigidity .
  • Spectroscopic Signatures: GC-MS: The target compound’s benzoylamino group would produce distinct fragmentation patterns compared to simpler esters like 3-hydroxy-benzoic acid methyl ester, which shows peaks for hydroxyl and ester moieties . NMR: The aromatic protons adjacent to the benzoylamino group would deshield significantly, differing from dimethylamino (10b) or methoxy (18) substituents .

Q & A

Q. Basic Research Focus

  • GC/MS : Identifies volatile derivatives (e.g., methyl esters) and fragmentation patterns (see for retention time matching) .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve the hydroxy, benzoylamino, and ester functional groups .
  • HPLC : Quantifies purity; methods from (e.g., 98% HPLC purity) are replicable .

How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Controlled degradation studies : Expose the compound to pH 2–12 and temperatures 25–60°C, monitoring via:
    • UV kinetics : Track absorbance changes at λmax (e.g., 270 nm for aromatic systems) .
    • Mass spectrometry : Identify degradation byproducts (e.g., hydrolysis of the ester group) .
  • Statistical modeling : Use Design of Experiments (DoE) to isolate critical stability factors (e.g., pH >8 accelerates ester hydrolysis) .

What thermodynamic parameters are essential for studying this compound’s binding to DNA?

Q. Advanced Research Focus

  • Isothermal Titration Calorimetry (ITC) : Measures ΔH (enthalpy) and ΔS (entropy) of binding .
  • Viscometric analysis : DNA helix elongation upon binding indicates intercalation (see for methodology) .
  • Thermodynamic profiling : Correlate ΔG (Gibbs free energy) with DFT-derived interaction energies to validate binding modes .

How can researchers optimize the compound’s solubility for in vitro assays?

Q. Basic Research Focus

  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility without destabilizing the ester group .
  • Surfactant-assisted dispersion : Polysorbate 80 (0.1% w/v) improves aqueous dispersion for cell-based studies .

What strategies mitigate interference from impurities during spectroscopic analysis?

Q. Advanced Research Focus

  • Column chromatography : Pre-purify samples using silica gel (hexane:ethyl acetate gradients) .
  • Baseline correction : For FTIR, subtract solvent peaks (e.g., DMSO at 1650 cm⁻¹) using blank runs .
  • Multivariate analysis : Apply PCA (Principal Component Analysis) to distinguish target signals from noise in complex spectra .

How does steric hindrance from the benzoylamino group influence reactivity?

Q. Advanced Research Focus

  • Kinetic studies : Compare reaction rates of the parent compound vs. analogs lacking the benzoylamino substituent.
  • X-ray crystallography : Resolve spatial constraints in the crystal lattice (e.g., hindered rotation of the benzoyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Benzoylamino-2-hydroxy-benzoic acid methyl ester
Reactant of Route 2
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3-Benzoylamino-2-hydroxy-benzoic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.